Ethanol, 2-(phenethylamino)-
Overview
Description
Synthesis Analysis
The synthesis of Ethanol, 2-(phenethylamino)- related compounds involves several innovative methods. A notable method involves the epoxide ring opening in styrene oxide by N,N-disubstituted ethylenediamines, which primarily occurs according to the Krasusky rule at the bond between the oxygen atom and the less substituted carbon atom, leading to the production of 2-(2-(dialkylamino)ethylamino)ethanols (Hoang et al., 2017). Additionally, the synthesis of 2-(methyl-2-pyridinylamino)ethanol as a key intermediate in the synthesis of certain pharmaceuticals showcases a method to increase reaction yield through temperature adjustments and post-disposal changes (Hui, 2006).
Molecular Structure Analysis
The molecular structure of 1,2-diphenyl-2-(1-phenylethylamino) ethanol, a compound closely related to Ethanol, 2-(phenethylamino)-, has been extensively analyzed using quantum chemical methods. This analysis reveals the stability of its structure, low activity, and the difficulty of forming hydrogen bonds by itself, providing insight into the crystal molecular properties of these ethanol derivatives (Zhou Chang-hu, 2013).
Chemical Reactions and Properties
The interaction of Ethanol, 2-(phenethylamino)-, with other chemical species has been studied through various reactions, including its role as a coreactant in electrochemiluminescence (ECL) reactions. These studies have illuminated the compound's effectiveness and potential applications in sensitive detection methods (Parveen et al., 2013).
Physical Properties Analysis
Investigations into the condensed phases of 2-(dimethylamino)ethanol (DMEA), which shares a functional group with Ethanol, 2-(phenethylamino)-, have utilized multipurpose force fields derived from ab initio computations. These studies offer insights into the compound's dipole moment, hydrogen bonding preferences, and structural tendencies in liquid form, contributing to a deeper understanding of its physical properties (Bringas et al., 2015).
Chemical Properties Analysis
Research has provided detailed insights into the chemical behavior and properties of Ethanol, 2-(phenethylamino)- derivatives, such as their solvatochromism and potential as probes for studying solvent mixtures. These studies help elucidate the interactions between these compounds and their environments, shedding light on their chemical properties (Nandi et al., 2012).
Scientific Research Applications
Kinetics and Reaction Mechanisms
- The conversion of 2,6-bis-(phenethylamino)-2,5-heptadiene-4-one into N-phenethyl-lutidone in ethanol involves an aminolysis reaction. This reaction follows a two-step pathway with a gem-diamine as an intermediate (Goto, Kono, & Iguchi, 1967).
Electrogenerated Chemiluminescence Studies
- 2-(Dibutylamino)ethanol shows promise as a coreactant for Ru(phen)(3)(2+) electrochemiluminescence, offering potential for sensitive detection and enhanced emission intensity (Parveen et al., 2013).
Photodynamic Therapy for Cancer
- Novel zinc phthalocyanines with 2-[3-(dimethylamino)phenoxy]ethanol substituents show potential in photodynamic therapy for cancer treatment, owing to their excellent solubility and photophysical properties (Çakır et al., 2013).
Molecular Dynamics and Simulation Studies
- In molecular dynamics simulations, 2-(dimethylamino)ethanol forms intramolecular hydrogen bonds, exhibiting preferences for forming low-dimensional structures like linear and bifurcated chains. This could be critical for understanding its bulk and interfacial properties (Bringas et al., 2015).
Detection of Alcohol Vapors
- The Ruddlesden–Popper perovskite phenethylammonium copper chloride is effective in detecting alcohol vapors, such as 1-propanol, which is a potential marker for lung cancer screening. Its conductance changes upon exposure to alcohol vapors make it a promising sensor material (Groeneveld & Loi, 2020).
Biosensor Applications
- Carboxylated graphene with alcohol oxidase modified electrodes provide a sensitive and rapid detection method for ethanol, showcasing the potential for developing efficient biosensors (Kumar et al., 2020).
Biofuel Cell Enhancement
- Using a novel bioanode comprising enzymes and nanocomposites, researchers have demonstrated an enhancement in biofuel cell output when using ethanol as a fuel, pointing towards advancements in biofuel cell technology (Gouranlou & Ghourchian, 2016).
properties
IUPAC Name |
2-(2-phenylethylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c12-9-8-11-7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOHVHKEDGUEPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182632 | |
Record name | Ethanol, 2-(phenethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2-(phenethylamino)- | |
CAS RN |
2842-37-7 | |
Record name | 2-[(2-Phenylethyl)amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2842-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenethylethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002842377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phenethylethanolamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-(phenethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-phenylethyl)amino]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PHENETHYLETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZLO6CQ5VI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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